

# Application Notes: (3,5-Diethoxyphenyl)methanol in Medicinal Chemistry

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## Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365

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**(3,5-Diethoxyphenyl)methanol** is a valuable building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of targeted therapeutic agents. Its diethoxy-substituted phenyl ring offers a specific lipophilic and structural motif that can be exploited to achieve potent and selective interactions with biological targets. A significant application of this scaffold is in the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.

The 3,5-diethoxy substitution pattern can contribute to favorable pharmacokinetic properties and provides handles for further chemical modification to optimize potency, selectivity, and drug-like characteristics. The following sections detail the application of **(3,5-diethoxyphenyl)methanol** in the synthesis of potent FGFR inhibitors, including quantitative data, detailed experimental protocols, and relevant pathway and workflow diagrams.

## Data Presentation: Biological Activity of (3,5-Diethoxy/Dimethoxy)-phenyl Containing FGFR Inhibitors

While specific data for **(3,5-diethoxyphenyl)methanol**-derived inhibitors is not publicly available, the closely related (3,5-dimethoxyphenyl) moiety has been incorporated into a series of irreversible covalent FGFR inhibitors. The synthetic route is analogous, and the biological

data for these compounds provide a strong rationale for the use of **(3,5-diethoxyphenyl)methanol**.

Table 1: In vitro Enzymatic Inhibitory Activity of Representative (3,5-Dimethoxyphenyl) Purine Derivatives against FGFR Kinases.

Compound ID	FGFR1 IC <sub>50</sub> (nM)	FGFR2 IC <sub>50</sub> (nM)	FGFR3 IC <sub>50</sub> (nM)	FGFR4 IC <sub>50</sub> (nM)
III-30	15.8 ± 1.2	25.6 ± 2.1	38.7 ± 3.5	10.2 ± 0.9
Reference	-	-	-	-

Note: Data is for the analogous 3,5-dimethoxy derivatives as reported in literature[1]. The synthesis with **(3,5-diethoxyphenyl)methanol** is expected to yield compounds with similar activity profiles.

Table 2: Anti-proliferative Activity of Representative (3,5-Dimethoxyphenyl) Purine Derivatives in Cancer Cell Lines.

Compound ID	Cell Line	IC <sub>50</sub> (μM)
III-30	MDA-MB-231	0.25 ± 0.03
III-30	SUM-52PE	0.52 ± 0.06
Reference	-	-

Note: Data is for the analogous 3,5-dimethoxy derivatives as reported in literature[1].

## Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final covalent inhibitors, adapted for the use of **(3,5-diethoxyphenyl)methanol**.

### Protocol 1: Synthesis of 6-Chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine

This protocol outlines a key step in the synthesis of the purine scaffold which will be further functionalized with the (3,5-diethoxyphenyl) group.

Materials:

- 6-chloro-9H-purine
- 4-(bromomethyl)benzonitrile
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Raney Nickel
- Methanol
- Ammonia solution
- Acryloyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM)

Procedure:

- Step 1: Alkylation. To a solution of 6-chloro-9H-purine (1.0 eq) in DMF, add  $K_2CO_3$  (1.5 eq) and 4-(bromomethyl)benzonitrile (1.1 eq). Stir the mixture at room temperature for 12 hours. After completion, pour the reaction mixture into ice water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
- Step 2: Reduction. The product from Step 1 is dissolved in methanol saturated with ammonia. Raney Nickel is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 4 hours. The catalyst is filtered off, and the filtrate is concentrated to give the corresponding aminomethyl derivative.

- **Step 3: Acrylamide Formation.** The aminomethyl derivative (1.0 eq) is dissolved in DCM. The solution is cooled to 0 °C, and TEA (2.0 eq) is added, followed by the dropwise addition of acryloyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.

## Protocol 2: Suzuki Coupling for the Synthesis of N-(4-((6-(3,5-diethoxyphenyl)-9H-purin-9-yl)methyl)phenyl)acrylamide

### Materials:

- 6-Chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine (from Protocol 1)
- (3,5-Diethoxyphenyl)boronic acid
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Water

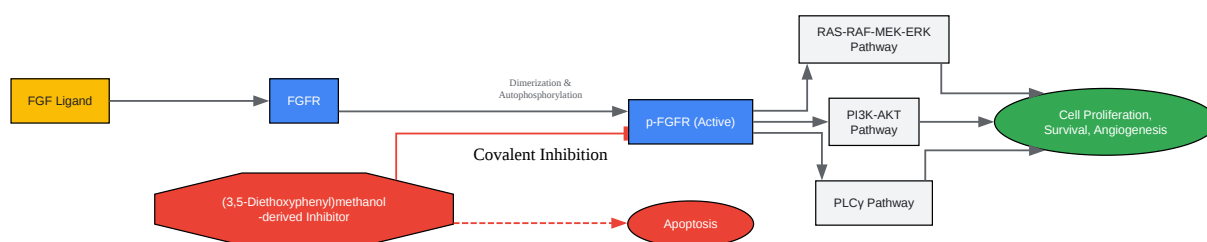
### Procedure:

- To a mixture of 6-chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine (1.0 eq), (3,5-diethoxyphenyl)boronic acid (1.5 eq), and Na<sub>2</sub>CO<sub>3</sub> (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add the palladium catalyst (0.05 eq).
- The reaction mixture is heated to 90 °C under a nitrogen atmosphere for 8 hours.
- After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- The crude product is purified by column chromatography to yield the final compound.

## Mandatory Visualization

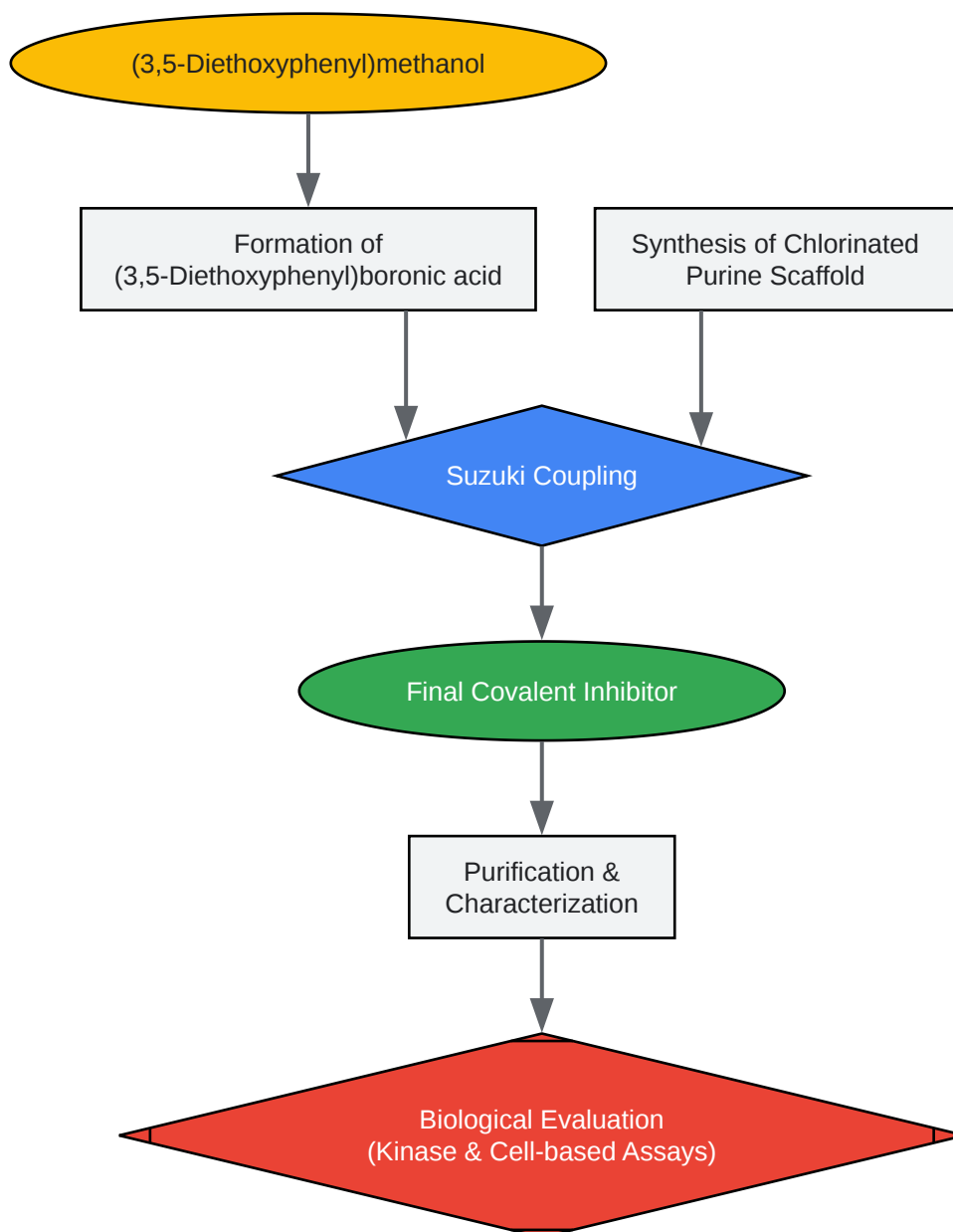
### Signaling Pathway Diagram



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Caption: FGFR signaling pathway and the inhibitory action of the synthesized compounds.

## Experimental Workflow Diagram



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Caption: General synthetic workflow for FGFR inhibitors from **(3,5-Diethoxyphenyl)methanol**.

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## References

- 1. Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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